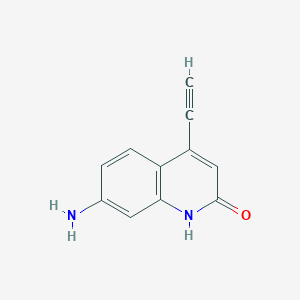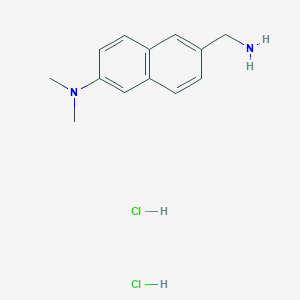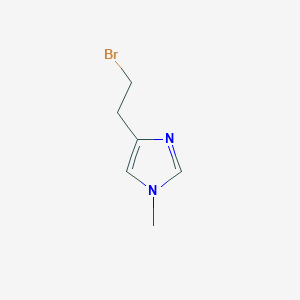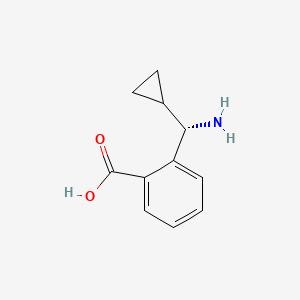
2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a bromine atom and a methylsulfonylphenyl group.
Vorbereitungsmethoden
The synthesis of 2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Diazotization Reaction: Starting with 2,3-dimethylaniline, a diazotization reaction is performed to introduce a diazonium group.
Electrophilic Bromination: The diazonium intermediate undergoes electrophilic bromination to introduce the bromine atom.
Oxidation Reaction: The brominated intermediate is then oxidized to form the corresponding oxazole ring.
Radical Bromination: Further bromination is carried out to introduce the bromine atom at the desired position.
Condensation Reaction: The final step involves a condensation reaction to introduce the methylsulfonylphenyl group.
Analyse Chemischer Reaktionen
2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cycloaddition: The oxazole ring can participate in cycloaddition reactions to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfone derivatives, sulfides, and various substituted oxazoles .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole has several scientific research applications :
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: Due to its unique electronic properties, it is used in the development of organic photoconductors and photoelectric materials.
Agriculture: The compound serves as an intermediate in the synthesis of herbicides and pesticide safeners.
Biological Research: It is used in studies investigating the mechanisms of antibacterial and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways . In antibacterial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. In anti-inflammatory applications, it modulates the activity of inflammatory mediators and enzymes, reducing inflammation and associated symptoms.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-(4-(methylsulfonyl)phenyl)oxazole can be compared with other similar compounds, such as 3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole . While both compounds share a similar core structure, the presence of different substituents and ring systems imparts unique properties and applications. For example, the oxazole ring in this compound provides distinct electronic properties compared to the isoxazole ring in its analog .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, materials science, agriculture, and biological research. Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in organic synthesis. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H8BrNO3S |
|---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
2-bromo-5-(4-methylsulfonylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO3S/c1-16(13,14)8-4-2-7(3-5-8)9-6-12-10(11)15-9/h2-6H,1H3 |
InChI-Schlüssel |
SEVNMYSKLAAPMH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




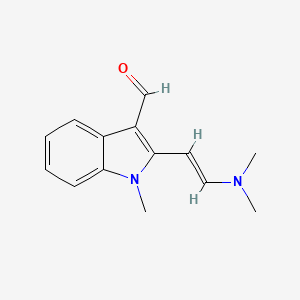
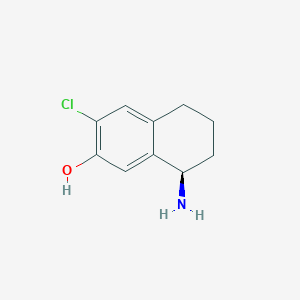
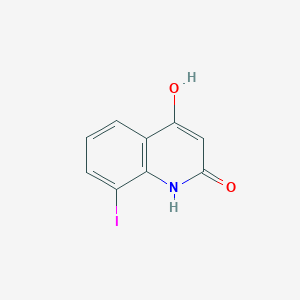
![2-Cyanobenzo[d]thiazole-6-carboxylic acid](/img/structure/B13120389.png)
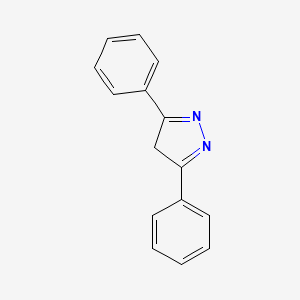

![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
